2-[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone
Description
2-[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone is a sulfur-containing heterocyclic compound featuring a pyrimidine core substituted with hydroxy and propyl groups at positions 4 and 6, respectively. The molecule is further functionalized with a sulfanyl bridge (-S-) connecting the pyrimidine ring to a 1-(4-methylphenyl)ethanone moiety. The compound’s synthesis and characterization likely involve crystallographic techniques such as X-ray diffraction, supported by software like SHELXL for refinement and ORTEP-3 for molecular visualization .
Properties
Molecular Formula |
C16H18N2O2S |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H18N2O2S/c1-3-4-13-9-15(20)18-16(17-13)21-10-14(19)12-7-5-11(2)6-8-12/h5-9H,3-4,10H2,1-2H3,(H,17,18,20) |
InChI Key |
VHCCZIAODFKRCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Substitution Reactions: The hydroxy and propyl groups are introduced through substitution reactions. For instance, the hydroxy group can be added via hydroxylation, while the propyl group can be introduced through alkylation reactions.
Thioether Formation: The sulfanyl linkage is formed by reacting the pyrimidine derivative with a thiol compound under suitable conditions.
Coupling with Phenyl Ethanone: The final step involves coupling the thioether intermediate with 4-methylphenyl ethanone using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (hydrogen peroxide)
Reduction: NaBH4, LiAlH4, H2 (hydrogen gas) with a catalyst
Substitution: Alkyl halides, amines, thiols
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to 2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone exhibit significant anticancer activity. For instance, research has shown that pyrimidine derivatives can inhibit tumor invasion and metastasis, suggesting their potential as multipurpose anticancer agents . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
Antihypertensive Effects
A study focusing on the synthesis and evaluation of new pyrimidine derivatives demonstrated that certain compounds within this class could effectively lower mean arterial blood pressure in animal models. The antihypertensive activity was attributed to the ability of these compounds to interfere with vascular smooth muscle contraction mechanisms .
Case Study 1: Anticancer Activity
In a controlled laboratory setting, a derivative of this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those observed in untreated controls. This supports the notion that pyrimidine derivatives can serve as effective anticancer agents .
Case Study 2: Antihypertensive Evaluation
A series of experiments were conducted using rabbit models to assess the antihypertensive effects of related pyrimidine compounds. The findings revealed a substantial reduction in blood pressure readings post-administration, suggesting that these compounds could be developed into therapeutic agents for managing hypertension .
Mechanism of Action
The mechanism of action of 2-[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with several agrochemicals, particularly in its ethanone backbone and heterocyclic substituents. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations :
Core Heterocycle Differences: The target compound’s pyrimidine core (a six-membered ring with two nitrogen atoms) contrasts with benzofenap’s pyrazole (five-membered, two adjacent nitrogens) and clomazone’s isoxazolidinone (saturated five-membered ring with oxygen and nitrogen).
Functional Group Variations: The sulfanyl bridge (-S-) in the target compound may confer greater lipophilicity and metabolic stability compared to benzofenap’s ether linkage (-O-). Thioethers are less polar than ethers, which could influence soil adsorption or membrane permeability in pesticidal applications.
Substituent Effects :
- The 4-methylphenyl group in both the target compound and benzofenap suggests a conserved structural motif for target recognition, possibly interacting with plant enzyme active sites.
- The 6-propyl chain in the target compound may enhance hydrophobic interactions compared to benzofenap’s dimethyl and dichloro substituents, which contribute to steric bulk and electron-withdrawing effects.
Hypothetical Bioactivity: Based on structural parallels to benzofenap (a diphenyl ether herbicide), the target compound may act as a protoporphyrinogen oxidase (PPO) inhibitor, disrupting chlorophyll biosynthesis in plants. However, the sulfur atom’s electronegativity differences from oxygen could alter binding kinetics or selectivity.
Biological Activity
The compound 2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone is a synthetic organic molecule with potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : 2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone
- Molecular Formula : C₁₈H₃₁N₃O₂S
- Molecular Weight : 349.54 g/mol
- CAS Number : 949879-36-1
Structural Characteristics
The compound features a pyrimidine ring substituted with a hydroxy and propyl group, linked via a sulfanyl group to an ethanone moiety that bears a para-methylphenyl substituent. This unique structure may contribute to its biological activities.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related pyrimidine derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activities.
Case Study : In a study published in the Russian Journal of General Chemistry, several pyrimidine derivatives were synthesized and tested for antimicrobial efficacy. The results demonstrated that compounds with sulfur-containing moieties exhibited enhanced activity against Gram-positive and Gram-negative bacteria .
Antioxidant Properties
Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. The presence of hydroxyl groups in the compound may enhance its capacity to scavenge free radicals.
Research Findings : A study evaluating the antioxidant potential of related pyrimidine derivatives found that these compounds could effectively reduce oxidative stress markers in vitro. The mechanism was attributed to their ability to donate hydrogen atoms, thus neutralizing free radicals .
The proposed mechanisms by which 2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Free Radical Scavenging : The ability to donate electrons or hydrogen atoms helps in reducing oxidative damage.
- Modulation of Cell Signaling Pathways : Some studies suggest that pyrimidine derivatives can influence pathways related to inflammation and apoptosis.
Research Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
